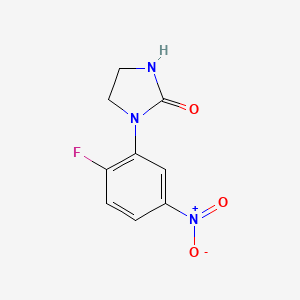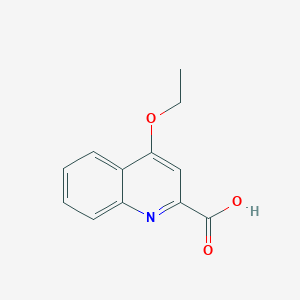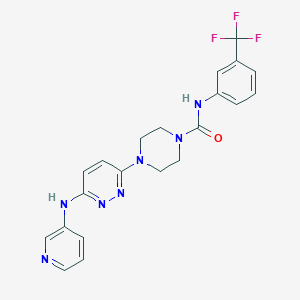
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H20F3N7O and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism in Chronic Myelogenous Leukemia Treatment
Flumatinib, a compound similar in structure to the one you're inquiring about, has been studied for its metabolism in the treatment of chronic myelogenous leukemia. This research identified the main metabolic pathways of flumatinib in humans and found that it predominantly undergoes amide bond cleavage, resulting in various metabolites. This understanding is crucial for optimizing its therapeutic use (Gong et al., 2010).
Synthesis for Antimicrobial Activity
A study involving the synthesis of thiazolidinone derivatives, which include a similar piperazine structure, showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2012).
Androgen Receptor Downregulation in Prostate Cancer
Research on the discovery of AZD3514, a small-molecule androgen receptor downregulator, shows the relevance of compounds with a piperazine structure in treating advanced prostate cancer. The study demonstrates the potential of these compounds in clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Role in Glycine Transporter Inhibition
A compound structurally related to your query, identified as a potent and orally available glycine transporter 1 inhibitor, has been found to increase glycine concentration in the cerebrospinal fluid. This highlights its potential application in treating central nervous system disorders (Yamamoto et al., 2016).
Uroselective Alpha 1-Adrenoceptor Antagonism
Novel arylpiperazines have been identified as alpha 1-adrenoceptor subtype-selective antagonists. This discovery is significant for medical conditions related to the human lower urinary tract, showcasing the therapeutic potential of such compounds in urology (Elworthy et al., 1997).
Scalable Synthesis for CNS Disorders Treatment
The development of a scalable and facile synthetic process for a related Rho kinase inhibitor emphasizes the potential of such compounds in treating central nervous system disorders. This research contributes to the efficient production of these compounds for therapeutic applications (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from a similar structural framework, highlights their potential in treating various diseases. This underscores the importance of such compounds in pharmaceutical development (Thalji et al., 2013).
Anticancer Activity Against Prostate Cancer Cells
Studies on novel Mannich bases, starting from compounds structurally akin to your query, have shown moderate cytotoxic activity against prostate cancer cells. This opens avenues for further exploration of such compounds in cancer therapy (Demirci & Demirbas, 2019).
Synthesis for Antimicrobial Agents
A series of thiazolidinone derivatives, linked with a structure similar to the compound , demonstrated significant antimicrobial activity. This suggests their application in developing new antimicrobial drugs (Patel et al., 2012).
Eigenschaften
IUPAC Name |
4-[6-(pyridin-3-ylamino)pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O/c22-21(23,24)15-3-1-4-16(13-15)27-20(32)31-11-9-30(10-12-31)19-7-6-18(28-29-19)26-17-5-2-8-25-14-17/h1-8,13-14H,9-12H2,(H,26,28)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRFVMJLGEOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)
![N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2415001.png)
![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)
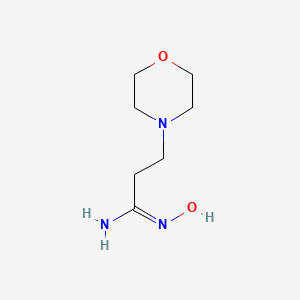

![N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2415009.png)
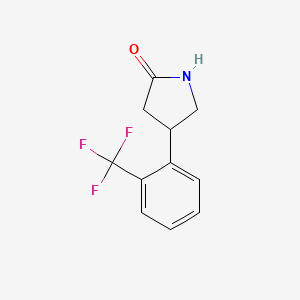
![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
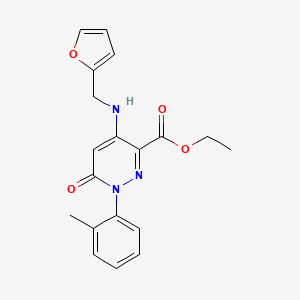
![3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2415013.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2415014.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415015.png)
